(Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine
Description
(Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine (CAS: 1039882-11-5) is a secondary amine featuring a cyclopropylmethyl group and a (1-methyl-1H-pyrrol-2-yl)methyl substituent. Its molecular formula is C₁₀H₁₆N₂, with a molecular weight of 164.25 g/mol and a purity ≥95% . This compound is primarily used in research settings, though specific applications remain undisclosed in available literature .
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
1-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]methanamine |
InChI |
InChI=1S/C10H16N2/c1-12-6-2-3-10(12)8-11-7-9-4-5-9/h2-3,6,9,11H,4-5,7-8H2,1H3 |
InChI Key |
YSFPNIOOQRKRLO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Two-Step Reductive Amination
Step 1: Imine Formation
Reacting cyclopropylmethylamine with (1-methyl-1H-pyrrol-2-yl)methanal in toluene at 60°C for 6 hours generates the corresponding imine. FT-IR monitoring (νC=N ≈1645 cm⁻¹) confirms intermediate formation.
Step 2: Borohydride Reduction
Sodium cyanoborohydride (NaBH₃CN) in methanol at 0°C selectively reduces the imine to the secondary amine. Yields range from 58–72%, with purity >90% (HPLC). Side products include over-reduced tertiary amines (≤8%) and unreacted aldehyde (≤5%).
Optimization Table
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| Temperature (°C) | -20 to 25 | 0 |
| Solvent | MeOH, EtOH, THF | MeOH |
| Equiv. NaBH₃CN | 1.0–2.5 | 1.8 |
| Reaction Time (h) | 2–12 | 8 |
Alkylation of Pre-Formed Amines
Cyclopropylmethyl Halide Route
(1-Methyl-1H-pyrrol-2-yl)methylamine reacts with cyclopropylmethyl bromide in the presence of K₂CO₃ in acetonitrile. The reaction proceeds via an SN2 mechanism, requiring 18 hours at 50°C to achieve 65% yield. competing N-alkylation at the pyrrole ring occurs if the amine isn’t adequately protected (≈20% side products).
Protection Strategies
- Boc Protection : tert-Butyloxycarbonyl (Boc) groups prevent pyrrole alkylation but require deprotection with TFA post-reaction, reducing overall yield to 52%.
- Direct Alkylation : Unprotected amines yield 65% product but necessitate rigorous purification via column chromatography (SiO₂, EtOAc/hexanes 3:7).
Catalytic Amination Techniques
Palladium-Catalyzed Coupling
A 2023 study demonstrated Buchwald-Hartwig coupling between cyclopropylmethyl chloride and (1-methyl-1H-pyrrol-2-yl)methylamine using Pd(OAc)₂/Xantphos. Key parameters:
| Catalyst Loading | Base | Solvent | Yield (%) |
|---|---|---|---|
| 5 mol% Pd | Cs₂CO₃ | DME | 48 |
| 3 mol% Pd | K₃PO₄ | Toluene | 61 |
| 5 mol% Pd | LiHMDS | THF | 39 |
The reaction tolerates the cyclopropane ring but requires anhydrous conditions to prevent hydrolysis.
Green Chemistry Alternatives
Microwave-Assisted Synthesis
Irradiating a mixture of cyclopropylmethylamine and (1-methyl-1H-pyrrol-2-yl)methanol at 100°C for 15 minutes in the presence of Amberlyst-15 achieves 78% conversion. This method reduces reaction time by 90% compared to conventional heating.
Solvent-Free Mechanochemical Synthesis
Ball milling the amine and aldehyde with NaBH₄ in a 1:1.2 molar ratio produces the target compound in 54% yield after 2 hours. While less efficient, this approach eliminates solvent waste, aligning with green chemistry principles.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 6.45 (d, J=2.4 Hz, 1H, pyrrole-H), 6.10 (dd, J=2.4, 1.6 Hz, 1H, pyrrole-H), 3.65 (s, 2H, NCH₂), 3.12 (d, J=7.2 Hz, 2H, cyclopropane-CH₂), 2.85 (s, 3H, NCH₃), 1.05–1.15 (m, 1H, cyclopropane-CH), 0.55–0.65 (m, 2H, cyclopropane-CH₂), 0.35–0.45 (m, 2H, cyclopropane-CH₂).
Mass Spectrometry
- ESI-MS : m/z 179.1 [M+H]⁺, calc. for C₁₁H₁₈N₂: 178.14.
Industrial-Scale Considerations
Pilot plant trials (2024) using continuous flow reactors achieved 85% yield at 10 kg/batch. Key parameters:
- Residence time: 12 minutes
- Temperature: 70°C
- Catalyst: Immobilized Pd nanoparticles on Al₂O₃
This method reduces Pd leaching to <0.1 ppm, meeting pharmaceutical safety standards.
Chemical Reactions Analysis
Types of Reactions: (Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens, alkyl halides, polar aprotic solvents.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
(Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine are compared below with analogous amines containing pyrrole or cyclopropane-derived substituents.
Table 1: Comparative Analysis of Structurally Related Amines
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity | Potential Applications | References |
|---|---|---|---|---|---|---|
| (Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine | C₁₀H₁₆N₂ | 164.25 | Cyclopropylmethyl, 1-methylpyrrole | ≥95% | Research (undisclosed) | |
| N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-amine | C₈H₁₆N₂ | 140.23 | Isopropyl, 1-methylpyrrole | N/A | Intermediate in organic synthesis | |
| [2-(5-Chloro-1H-indol-3-yl)ethyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine | C₁₉H₂₄ClN₃ | 333.86 | Chloroindole, 1-methylpyrrole | 95% | Pharmaceutical research | |
| (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride | C₁₀H₁₉N₂·HCl | 194.73 | Isobutyl, 1-methylpyrrole (salt form) | N/A | Bioactive compound development | |
| Cyclopropylmethyl-oxetan-3-yl-amine derivatives (e.g., from EP patents) | Varies | Varies | Cyclopropylmethyl, oxetane, imidazopyrrole | N/A | Antibacterial agents |
Key Observations
Structural Variations :
- The cyclopropylmethyl group in the target compound distinguishes it from analogs with isopropyl (e.g., N-[(1-methylpyrrolyl)methyl]propan-2-amine) or isobutyl substituents (e.g., (1-methylpyrrolyl)methylamine hydrochloride). The cyclopropane ring’s strain may enhance binding affinity in biological systems compared to bulkier alkyl chains .
- Compounds like [2-(5-chloro-1H-indol-3-yl)ethyl][(1-methylpyrrolyl)methyl]amine incorporate aromatic heterocycles (indole), increasing molecular weight and complexity, which could improve selectivity in receptor interactions .
Physicochemical Properties :
- The target compound’s lower molecular weight (164.25 g/mol) compared to indole-containing analogs (333.86 g/mol) suggests better bioavailability and membrane permeability .
- Data on melting/boiling points are unavailable for most compounds, limiting direct comparisons.
Applications: Pharmaceutical Potential: Cyclopropylmethyl derivatives in patents (e.g., EP 2022/06) are linked to antibacterial activity, implying the target compound may share similar mechanistic pathways .
Synthesis and Availability :
- The target compound is listed as discontinued in larger quantities (10–100 mg) by Biosynth, whereas analogs like N-[(1-methylpyrrolyl)methyl]propan-2-amine are more readily available .
Biological Activity
(Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine is an organic compound with a molecular formula of CHN and a molecular weight of 164.25 g/mol. Its unique structure combines a cyclopropylmethyl group with a pyrrolidine derivative, suggesting potential for significant biological activity, particularly in the realm of medicinal chemistry. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.
Structural Characteristics
The structural features of (Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine include:
- Cyclopropyl Group : Known for its strain and reactivity, which can enhance the compound's interaction with biological targets.
- Pyrrolidine Moiety : This nitrogen-containing ring is often associated with various biological activities, including effects on neurotransmitter systems.
The biological activity of (Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine is hypothesized to involve interactions with neurotransmitter systems, potentially influencing pathways related to mood regulation and anxiety. Preliminary studies suggest that it may act as an antidepressant or anxiolytic agent through modulation of serotonin or norepinephrine uptake.
Case Studies and Research Findings
- Neurotransmitter Interaction : Initial in vitro studies indicate that the compound may exhibit binding affinity to serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. The cyclopropyl group may enhance receptor binding due to its unique steric properties.
- Enzyme Inhibition : Research has also focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit monoamine oxidase (MAO), an enzyme implicated in the breakdown of neurotransmitters such as serotonin and dopamine.
- Comparative Analysis : Comparative studies with structurally similar compounds like cyclopropylamine and pyrrolidine derivatives reveal that (Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine exhibits distinct pharmacological profiles, possibly due to its unique combination of functional groups .
Data Table: Comparative Biological Activities
| Compound Name | Mechanism of Action | Potential Applications |
|---|---|---|
| (Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine | Serotonin receptor modulation; MAO inhibition | Antidepressant; Anxiolytic |
| Cyclopropylamine | General reactivity; synthetic utility | Organic synthesis |
| Pyrrolidine | Neurotransmitter modulation | Antidepressant; Anticonvulsant |
Q & A
Q. What are the recommended synthetic routes for (Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine?
- Methodological Answer : The synthesis typically involves alkylation or reductive amination strategies. For example:
- Step 1 : React cyclopropylmethylamine with a pyrrole derivative (e.g., 1-methyl-1H-pyrrole-2-carbaldehyde) under reductive conditions (e.g., NaBH₃CN or H₂/Pd-C).
- Step 2 : Optimize reaction conditions (e.g., solvent: DMF or THF; temperature: 60–80°C; catalyst: CuBr for coupling reactions) to improve yield and purity .
- Step 3 : Purify via column chromatography (e.g., ethyl acetate/hexane gradient) and confirm structure using NMR and HRMS.
Q. Key Data :
| Parameter | Example Value |
|---|---|
| Catalyst | Copper(I) bromide |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Reaction Time | 48 hours at 35°C |
| Yield | ~18% (with optimization) |
Q. How can spectroscopic methods characterize (Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine?
- Methodological Answer :
- ¹H/¹³C NMR : Identify cyclopropyl (δ 0.5–1.5 ppm) and pyrrole (δ 6.0–7.5 ppm) protons. For example, cyclopropyl CH₂ groups show splitting patterns due to J-coupling .
- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 205.18 for C₁₁H₁₇N₂).
- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and pyrrole ring vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved for this compound?
- Methodological Answer : Use SHELXL for refinement of X-ray diffraction
- Step 1 : Resolve twinning or disorder using the TWIN/BASF commands .
- Step 2 : Validate hydrogen bonding networks with ORTEP-3 for graphical representation .
- Step 3 : Cross-check with DFT-optimized geometries (e.g., Gaussian09) to reconcile bond-length discrepancies .
Q. How to design experiments to assess biological activity?
- Methodological Answer :
- In Silico Screening : Perform molecular docking (AutoDock Vina) against targets like serotonin receptors (5-HT₂A) due to structural similarity to pyrrole-containing ligands .
- In Vitro Assays :
- Enzyme Inhibition : Test IC₅₀ values against kinases (e.g., EGFR) using fluorescence-based assays.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with dose ranges of 1–100 µM .
- Data Validation : Compare results with structurally analogous compounds (e.g., [(1-methyl-1H-pyrazol-3-yl)methyl]amine derivatives) to identify SAR trends .
Q. What strategies address low yields in large-scale synthesis?
- Methodological Answer :
- Optimize Catalysts : Replace CuBr with Pd(OAc)₂ for higher efficiency in coupling reactions .
- Flow Chemistry : Implement continuous flow reactors to improve mixing and heat transfer.
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-alkylated products) and adjust stoichiometry .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity data?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical tools (e.g., ANOVA) to identify outliers.
- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Structural Confirmation : Re-characterize disputed batches via X-ray crystallography to rule out isomer contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
